molecular formula C18H14N2Na3O11S3+ B15193494 Tsh2LG9nde CAS No. 61660-30-8

Tsh2LG9nde

Cat. No.: B15193494
CAS No.: 61660-30-8
M. Wt: 599.5 g/mol
InChI Key: ZXYKASULCMXCIO-UHFFFAOYSA-L
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Description

Tsh2LG9nde, with the systematic name Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2,7-naphthalenedisulfonate , is a chemical compound provided for research and development purposes . It is identified by the CAS Number 61660-30-8 . The compound has a molecular formula of C18H13N2Na3O11S3 and a molecular weight of approximately 598.5 g/mol . Its structure features an azo group (-N=N-) and multiple sulfonate groups, which are characteristic of certain dye and pigment molecules . This product is intended for non-human research use only and is not intended for diagnostic, therapeutic, or any other consumer use. Researchers can utilize the provided SMILES string ( [Na+].[Na+].[Na+].COC1=C(C=C(C)C(=C1)S([O-])(=O)=O)N=NC2=C(O)C(=CC3=C2C=CC(=C3)S([O-])(=O)=O)S([O-])(=O)=O ) and other physicochemical data for their experimental investigations .

Properties

CAS No.

61660-30-8

Molecular Formula

C18H14N2Na3O11S3+

Molecular Weight

599.5 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H16N2O11S3.3Na/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-2

InChI Key

ZXYKASULCMXCIO-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves several steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid under cold conditions.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing electron-donating groups, such as methoxy and methyl groups, to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.

    Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.

Chemical Reactions Analysis

Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate undergoes various chemical reactions:

Scientific Research Applications

Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves its ability to absorb light at specific wavelengths, resulting in its vivid color. The azo groups in the compound are responsible for its chromophoric properties. When used as a dye, the compound binds to the substrate through various interactions, including hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tsh2LG9nde is structurally and functionally analogous to other benzothiophene derivatives. Below is a comparative analysis based on molecular similarity, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Similarity Score Key Properties
This compound C₉H₅BrO₂S 257.10 - High BBB permeability, CYP1A2 inhibition, synthesized via thionyl chloride
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 0.93 Similar GI absorption; lacks explicit CYP inhibition data
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 285.13 0.91 Methyl group enhances lipophilicity; reduced BBB permeability vs. This compound
Benzo[b]thiophene-2-carboxylic acid C₈H₆O₂S 166.19 0.89 Lower molecular weight; no bromine, leading to weaker electrophilic reactivity

Key Findings:

The methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid increases lipophilicity but reduces BBB permeability, highlighting a trade-off in drug design .

Synthetic Efficiency :

  • This compound’s synthesis is more streamlined (24-hour reaction time) compared to methyl-substituted analogs, which require additional steps for introducing alkyl groups .

Toxicity and Drug Interactions :

  • This compound’s CYP1A2 inhibition distinguishes it from analogs like 7-bromobenzo[b]thiophene-2-carboxylic acid, suggesting a unique risk profile in polypharmacy scenarios .

Critical Analysis of Evidence

  • Strengths: Data from CAS No. 7312-10-9 provide robust structural and synthetic details, enabling direct comparisons with analogs .
  • Limitations : Toxicity data for this compound and its analogs are sparse, necessitating further preclinical studies.

Q & A

Q. What ethical guidelines govern the use of proprietary data in this compound research?

  • Methodological Answer : Secure Material Transfer Agreements (MTAs) for patented compounds. Cite proprietary methods verbatim and avoid reverse engineering. Consult institutional review boards (IRBs) for compliance with open-access mandates .

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